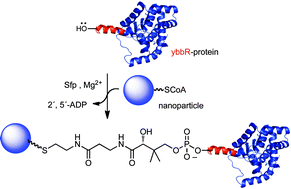Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
Organic & Biomolecular Chemistry Pub Date: 2009-12-23 DOI: 10.1039/B916773K
Abstract
The immobilisation of


Recommended Literature
- [1] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [2] B-TUD-1: a versatile mesoporous catalyst†
- [3] Removal of trichloroethene by glucose oxidase immobilized on magnetite nanoparticles†
- [4] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [5] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [6] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
- [7] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [8] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [9] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [10] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†










